molecular formula C84H158N6O40 B6313491 Succinimidyl-PEG(4)-[PEG(8)-OMe]3 CAS No. 1333154-74-7

Succinimidyl-PEG(4)-[PEG(8)-OMe]3

Cat. No.: B6313491
CAS No.: 1333154-74-7
M. Wt: 1892.2 g/mol
InChI Key: PBOIXLBDYFZCBL-UHFFFAOYSA-N
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Description

Succinimidyl-PEG(4)-[PEG(8)-OMe]3, also known as SPOM-PEG, is a cross-linker used in bioconjugation to covalently bind proteins, peptides, and other biomolecules. It has a molecular weight of 1892.17 g/mol .


Synthesis Analysis

The synthesis of PEG-based compounds like this compound involves the polymerization of ethylene oxide molecules to make joining units of ethylene glycol by an ether linkage . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .


Molecular Structure Analysis

The molecular formula of this compound is C84H158N6O40 . The structure includes a spacer length of 55 atoms or 60.2 A .


Chemical Reactions Analysis

This compound is used in the process of PEGylation, which involves covalently bonding PEG to active peptides or proteins to improve bioavailability and reduce immunogenicity . The PEGylation reagents are chosen according to the reaction specificity of their terminal groups, as well as the length and degree of chain branching desired .


Physical and Chemical Properties Analysis

This compound is a synthetic polymer produced via polymerization of ethylene oxide molecules to make joining units of ethylene glycol by an ether linkage . PEGs are water-soluble polymers that can form hydrogen bonds in a ratio of 100 water molecules per one PEG molecule .

Mechanism of Action

Target of Action

Succinimidyl-PEG(4)-[PEG(8)-OMe]3, also known as SPOM-PEG, is a cross-linker used in bioconjugation. The primary targets of this compound are amine- and sulfhydryl-containing molecules . These targets play a crucial role in various biological processes, including protein structure, function, and regulation.

Mode of Action

The compound interacts with its targets through covalent conjugation . It contains N-hydroxysuccinimide (NHS) ester and maleimide groups that allow this interaction . The NHS ester reacts with primary amines at pH 7-9 to form amide bonds, while maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .

Pharmacokinetics

. These properties could potentially enhance the bioavailability of the compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the NHS ester and maleimide groups Additionally, the presence of other amine- or sulfhydryl-containing molecules could influence the compound’s selectivity and efficacy

Future Directions

PEGylation, including the use of compounds like Succinimidyl-PEG(4)-[PEG(8)-OMe]3, continues to be a promising area of research in the field of drug delivery and bioconjugation . Future work will likely focus on the continued modifications of PEGylate materials to generate more complex tissues .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H158N6O40/c1-99-17-9-77(92)86-14-22-104-27-32-109-37-40-112-43-46-115-49-52-118-55-58-121-61-64-124-67-70-127-73-84(74-128-71-68-125-65-62-122-59-56-119-53-50-116-47-44-113-41-38-110-33-28-105-23-15-87-78(93)10-18-100-2,75-129-72-69-126-66-63-123-60-57-120-54-51-117-48-45-114-42-39-111-34-29-106-24-16-88-79(94)11-19-101-3)89-80(95)12-20-102-25-30-107-35-36-108-31-26-103-21-13-85-76(91)5-4-6-83(98)130-90-81(96)7-8-82(90)97/h4-75H2,1-3H3,(H,85,91)(H,86,92)(H,87,93)(H,88,94)(H,89,95)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOIXLBDYFZCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H158N6O40
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1892.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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